

Mass Spectrometry Analysis of 1-(4-Boc-aminobutyl)piperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Boc-aminobutyl)piperazine

Cat. No.: B1275745

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **1-(4-Boc-aminobutyl)piperazine**, a key intermediate in pharmaceutical and organic synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations of analytical workflows and fragmentation pathways.

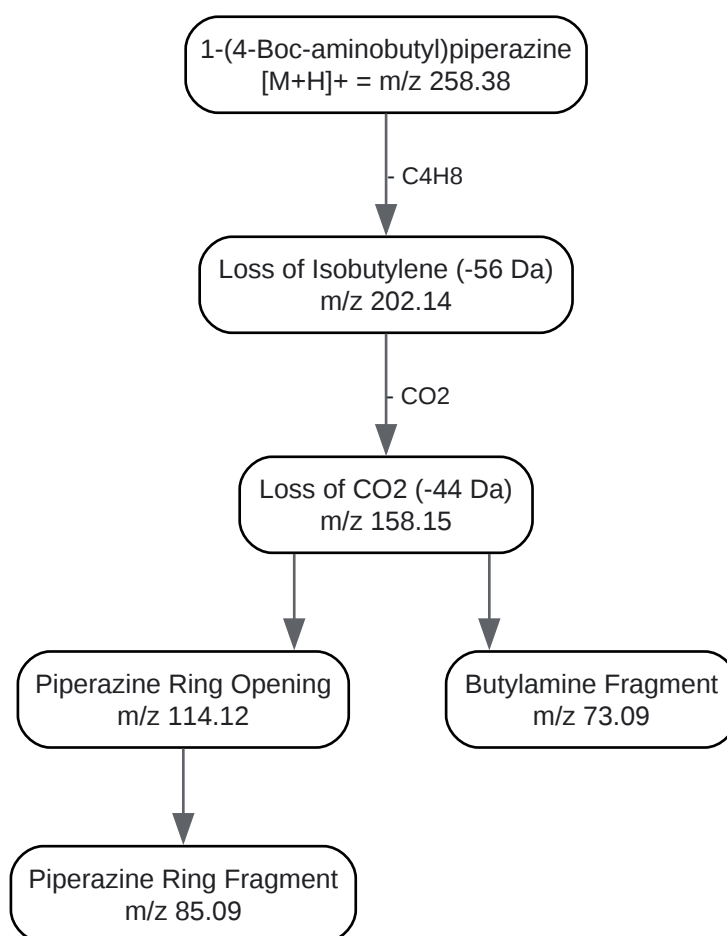
Introduction

1-(4-Boc-aminobutyl)piperazine (Molecular Formula: C₁₃H₂₇N₃O₂, Molecular Weight: 257.37 g/mol) is a bifunctional molecule containing a piperazine ring and a Boc-protected primary amine.^{[1][2]} Accurate characterization and quantification of this compound are crucial for ensuring the quality and purity of downstream products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity.^[3] This guide will detail the expected fragmentation patterns of **1-(4-Boc-aminobutyl)piperazine** and provide a robust LC-MS/MS method for its analysis.

Mass Spectrometry Fragmentation Pathway

The fragmentation of **1-(4-Boc-aminobutyl)piperazine** in mass spectrometry is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the characteristic cleavage of the piperazine ring. Under typical positive ion electrospray ionization (ESI) conditions, the molecule will be protonated to form the [M+H]⁺ ion at m/z 258.38.

The major fragmentation pathways for the $[M+H]^+$ ion of **1-(4-Boc-aminobutyl)piperazine** are illustrated below. The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation for Boc-protected amines.[4] This is often followed by the loss of carbon dioxide (44 Da). Further fragmentation involves the cleavage of the piperazine ring and the butyl chain.

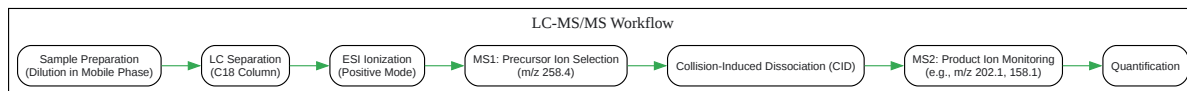


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Predicted Fragmentation Pathway of **1-(4-Boc-aminobutyl)piperazine**.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of **1-(4-Boc-aminobutyl)piperazine**. [3] A typical workflow for quantitative analysis is depicted below.



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LC-MS/MS Workflow for Quantitative Analysis.

Experimental Protocol

The following protocol provides a starting point for developing a quantitative LC-MS/MS method for **1-(4-Boc-aminobutyl)piperazine**. Optimization of parameters may be required for specific instrumentation and sample matrices.

Sample Preparation:

- Prepare a stock solution of **1-(4-Boc-aminobutyl)piperazine** in methanol or acetonitrile at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
- For unknown samples, dissolve and dilute them in the initial mobile phase to a concentration within the calibration range.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).[3]
- Mobile Phase A: 0.1% Formic acid in water.[3]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
- Gradient: A suitable gradient to ensure separation from potential impurities. A starting point could be 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

- Flow Rate: 0.3 mL/min.[3]
- Column Temperature: 40 °C.[3]
- Injection Volume: 5 µL.

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 258.4.
- Product Ions (Q3): Monitor at least two product ions for confirmation and quantification (e.g., m/z 202.1 and m/z 158.1).
- Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.
- Source Parameters: Optimize desolvation temperature, gas flows, and capillary voltage for the specific instrument.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in a clear and concise table. This allows for easy comparison of different samples or batches.

Sample ID	Retention Time (min)	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Peak Area (Product Ion 1)	Concentration (µg/mL)
Standard 1	3.21	258.4	202.1	158.1	15,234	0.1
Standard 2	3.21	258.4	202.1	158.1	75,678	0.5
Standard 3	3.22	258.4	202.1	158.1	151,345	1.0
Standard 4	3.21	258.4	202.1	158.1	755,987	5.0
Standard 5	3.22	258.4	202.1	158.1	1,520,123	10.0
Unknown 1	3.21	258.4	202.1	158.1	456,789	3.0
Unknown 2	3.22	258.4	202.1	158.1	987,654	6.5

Table 1: Example of Quantitative Data Summary for **1-(4-Boc-aminobutyl)piperazine** Analysis.

The expected major ions from the mass spectrometry analysis are summarized in the table below.

Ion Description	Proposed Structure	Calculated m/z
[M+H] ⁺	C ₁₃ H ₂₈ N ₃ O ₂ ⁺	258.22
[M+H - C ₄ H ₈] ⁺	C ₉ H ₂₀ N ₃ O ₂ ⁺	202.15
[M+H - C ₄ H ₈ - CO ₂] ⁺	C ₈ H ₂₀ N ₃ ⁺	158.16
Piperazine Ring Opening Fragment	C ₆ H ₁₄ N ₂ ⁺	114.12
Piperazine Ring Fragment	C ₄ H ₉ N ₂ ⁺	85.08
Butylamine Fragment	C ₄ H ₁₁ N ⁺	73.09

Table 2: Predicted m/z Values of Key Fragments of **1-(4-Boc-aminobutyl)piperazine**.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of **1-(4-Boc-aminobutyl)piperazine**. The predicted fragmentation pathway, detailed LC-MS/MS protocol, and structured data presentation will aid researchers in the accurate identification and quantification of this important chemical intermediate. The provided methodologies and visualizations serve as a valuable resource for quality control and process monitoring in research and drug development settings.

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